molecular formula C11H13ClO2 B14077041 1-(2-Chloro-6-ethoxyphenyl)propan-1-one

1-(2-Chloro-6-ethoxyphenyl)propan-1-one

Cat. No.: B14077041
M. Wt: 212.67 g/mol
InChI Key: ACSOVDKRBBINME-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO2. This compound is characterized by the presence of a chloro group and an ethoxy group attached to a phenyl ring, along with a propanone moiety. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-ethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-ethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(2-Chloro-6-ethoxyphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It may be investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-ethoxyphenyl)propan-1-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The chloro and ethoxy groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

    1-(2-Chloro-6-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Chloro-4-ethoxyphenyl)propan-1-one: Similar structure but with the ethoxy group in a different position on the phenyl ring.

    1-(2-Chloro-6-ethoxyphenyl)propan-2-one: Similar structure but with the ketone group at a different position.

Uniqueness: 1-(2-Chloro-6-ethoxyphenyl)propan-1-one is unique due to the specific positioning of the chloro and ethoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in synthesis and research that may not be achievable with similar compounds.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-(2-chloro-6-ethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H13ClO2/c1-3-9(13)11-8(12)6-5-7-10(11)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

ACSOVDKRBBINME-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Cl)OCC

Origin of Product

United States

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